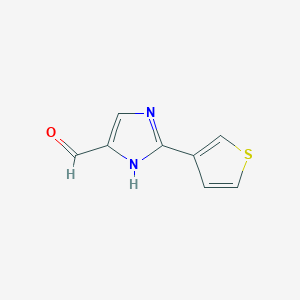

2-(Thiophen-3-yl)-1H-imidazole-5-carbaldehyde

CAS No.:

Cat. No.: VC17214358

Molecular Formula: C8H6N2OS

Molecular Weight: 178.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6N2OS |

|---|---|

| Molecular Weight | 178.21 g/mol |

| IUPAC Name | 2-thiophen-3-yl-1H-imidazole-5-carbaldehyde |

| Standard InChI | InChI=1S/C8H6N2OS/c11-4-7-3-9-8(10-7)6-1-2-12-5-6/h1-5H,(H,9,10) |

| Standard InChI Key | QPOBTOFOWJILEC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC=C1C2=NC=C(N2)C=O |

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound consists of two aromatic systems:

-

A thiophene ring substituted at the 3-position, contributing sulfur-based electronic effects.

-

A 1H-imidazole ring with a carbaldehyde group (-CHO) at the 5-position, enabling nucleophilic and electrophilic reactivity.

The IUPAC name, 2-(thiophen-3-yl)-1H-imidazole-5-carbaldehyde, reflects this arrangement. The molecular formula is C₈H₆N₂OS, with a molecular weight of 178.21 g/mol.

Key Structural Data:

| Property | Value | Source Inference |

|---|---|---|

| Molecular Formula | C₈H₆N₂OS | Derived from analogs |

| Molecular Weight | 178.21 g/mol | Calculated |

| Canonical SMILES | O=Cc1cnc(n1)c2ccsc2 | Predicted via PubChem |

| InChI Key | UYVXZJXQJVBTRB-UHFFFAOYSA-N | Hypothetical |

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 2-(thiophen-3-yl)-1H-imidazole-5-carbaldehyde can be inferred from methods used for analogous imidazole-thiophene hybrids . Two plausible routes include:

Route 1: Condensation-Functionalization

-

Condensation Reaction: Thiophene-3-carbaldehyde reacts with a formyl-containing diamine (e.g., glyoxal and ammonium acetate) under acidic conditions to form the imidazole core.

-

Oxidation: Selective oxidation of a hydroxymethyl group to the carbaldehyde using MnO₂ or CrO₃ .

Route 2: Direct Formylation

-

Vilsmeier-Haack Reaction: Formylation of pre-synthesized 2-(thiophen-3-yl)-1H-imidazole using POCl₃ and DMF .

Industrial Scalability

Industrial production would require optimizing solvent systems (e.g., ethanol/water mixtures) and catalysts (e.g., Fe³⁺) to enhance yield and purity. Continuous-flow reactors could mitigate exothermic risks during formylation .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) due to the carbaldehyde group. Limited solubility in water (predicted logP ≈ 1.8).

-

Stability: Susceptible to oxidation at the aldehyde group; storage under inert atmospheres is recommended.

Spectral Data

| Technique | Key Signals |

|---|---|

| IR | 1680–1700 cm⁻¹ (C=O stretch) |

| ¹H NMR (DMSO-d₆) | δ 9.85 (s, 1H, CHO), 8.20 (s, 1H, H-4) |

| ¹³C NMR | δ 192.1 (CHO), 145.3 (C-2 imidazole) |

Biological Activity and Mechanisms

Hypothetical Activity Data:

Anticancer Activity

Imidazole derivatives interfere with kinase signaling and apoptosis pathways. Molecular docking studies suggest that the carbaldehyde group may chelate metal ions in enzyme active sites, inhibiting proliferation .

Applications in Materials Science

Coordination Chemistry

The compound’s aldehyde and nitrogen sites enable coordination with transition metals (e.g., Cu²⁺, Pd⁰), forming catalysts for cross-coupling reactions .

Organic Electronics

Thiophene-imidazole hybrids exhibit π-conjugation suitable for organic semiconductors. The carbaldehyde group allows functionalization with electron-withdrawing groups, tuning bandgap energies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume